
1-(1-Bromobutan-2-yl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromobutan-2-yl)-4-chlorobenzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where a butyl group substituted with a bromine atom is attached to the benzene ring along with a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Bromobutan-2-yl)-4-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 1-butanol to form 1-bromobutane, which is then reacted with 4-chlorobenzene under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromobutan-2-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 1-(1-Hydroxybutan-2-yl)-4-chlorobenzene or 1-(1-Aminobutan-2-yl)-4-chlorobenzene.
Oxidation: Formation of 1-(1-Bromobutan-2-yl)-4-chlorobenzoic acid.
Reduction: Formation of butylbenzene derivatives.
Applications De Recherche Scientifique
1-(1-Bromobutan-2-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Bromobutan-2-yl)-4-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The butyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromobutan-2-yl)benzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1-(1-Chlorobutan-2-yl)-4-chlorobenzene: Substitutes bromine with chlorine, affecting its chemical properties.
1-(1-Bromobutan-2-yl)-2-chlorobenzene: Positional isomer with chlorine at a different position on the benzene ring.
Propriétés
Formule moléculaire |
C10H12BrCl |
|---|---|
Poids moléculaire |
247.56 g/mol |
Nom IUPAC |
1-(1-bromobutan-2-yl)-4-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3 |
Clé InChI |
KVFACKYQYTZHNU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



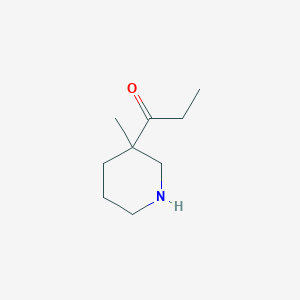
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
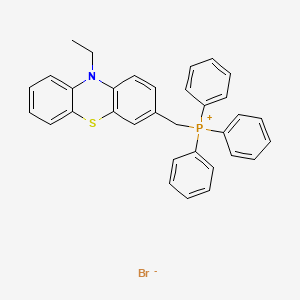
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
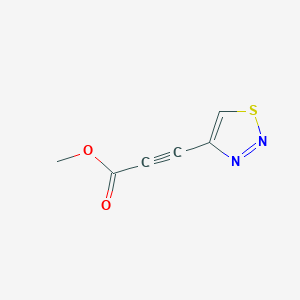
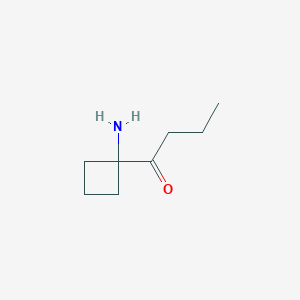
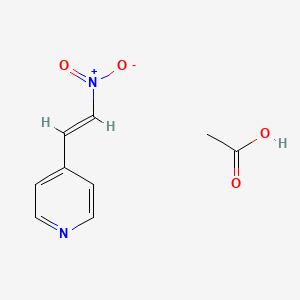
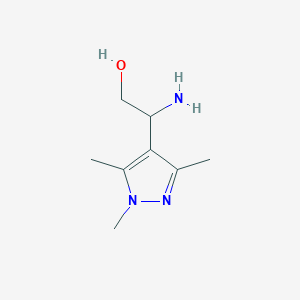
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)


![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
